ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate
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Overview
Description
Ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[87002,7012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate involves multiple steps, including the formation of the core heterocyclic structure and subsequent functionalization. The reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that maximize yield and minimize the use of hazardous reagents. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the heterocyclic rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution reaction .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols .
Scientific Research Applications
Ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as a building block for the synthesis of more complex molecules.
Materials Science: The compound’s properties may be exploited in the development of new materials with specific electronic or mechanical properties.
Mechanism of Action
The mechanism by which ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways .
Comparison with Similar Compounds
Similar Compounds
9-ethyl-6,6-dimethyl-8-[4-(morpholin-4-yl)piperidin-1-yl]-11-oxo-6,11-dihydro-5H-benzo[b]carbazole-3-carbonitrile: This compound shares some structural similarities and is used in medicinal chemistry.
6,7-dimethyl-1-(2-morpholin-4-yl-ethyl)benzimidazole: Another compound with a morpholine ring, used in various chemical applications.
Uniqueness
Ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate is unique due to its complex structure, which includes multiple heterocyclic rings and functional groups.
Properties
Molecular Formula |
C22H26N4O4S2 |
---|---|
Molecular Weight |
474.6 g/mol |
IUPAC Name |
ethyl 2-[(4,4-dimethyl-8-morpholin-4-yl-5-oxa-11-thia-9,14,16-triazatetracyclo[8.7.0.02,7.012,17]heptadeca-1(10),2(7),8,12(17),13,15-hexaen-13-yl)sulfanyl]acetate |
InChI |
InChI=1S/C22H26N4O4S2/c1-4-29-15(27)11-31-21-18-17(23-12-24-21)16-13-9-22(2,3)30-10-14(13)19(25-20(16)32-18)26-5-7-28-8-6-26/h12H,4-11H2,1-3H3 |
InChI Key |
BGQFHMWPVLZWDT-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSC1=NC=NC2=C1SC3=C2C4=C(COC(C4)(C)C)C(=N3)N5CCOCC5 |
Origin of Product |
United States |
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